In Vitro Characterization and Profiling of 3-[(2-Methylpropanesulfonyl)methyl]piperidine
In Vitro Characterization and Profiling of 3-[(2-Methylpropanesulfonyl)methyl]piperidine
This technical guide details the in vitro characterization strategy for 3-[(2-Methylpropanesulfonyl)methyl]piperidine , a saturated heterocyclic sulfone scaffold increasingly relevant in Fragment-Based Drug Discovery (FBDD).
A Technical Guide for Drug Discovery Professionals
Executive Summary & Chemical Identity
3-[(2-Methylpropanesulfonyl)methyl]piperidine represents a critical class of saturated heterocycles used as building blocks for advanced pharmaceutical intermediates. Structurally, it combines a piperidine ring (providing basicity and solubility) with an isobutyl sulfone side chain (offering polar surface area and hydrogen bond acceptance without the metabolic liability of sulfonamides).
This guide outlines the definitive in vitro profiling strategy required to validate this compound as a lead fragment or pharmaceutical intermediate, focusing on physicochemical properties, ADME-Tox profiling, and safety pharmacology.
Chemical Structure Analysis[1]
-
Core Scaffold: Piperidine (Secondary amine, pKa ~10–11).
-
Linker: Methylene (-CH₂-).
-
Functional Group: Sulfone (-SO₂-), highly stable, polar.
-
Tail: Isobutyl (2-methylpropane), providing lipophilic bulk for hydrophobic pocket filling.
Physicochemical Profiling
Before biological testing, the fundamental physicochemical properties must be established to ensure assay validity.
Solubility & pKa Determination
The secondary amine of the piperidine ring dictates a pH-dependent solubility profile.
-
Methodology: Potentiometric titration (e.g., Sirius T3) or UV-metric methods.
-
Expected Behavior: High solubility at pH < 7.0 (protonated cation); reduced solubility at physiological pH (7.4) as the neutral species predominates.
-
Protocol:
-
Prepare a 10 mM stock in DMSO.
-
Titrate from pH 2.0 to 12.0 in aqueous buffer.
-
Critical Check: Verify precipitation points using nephelometry to distinguish supersaturation from true solubility.
-
Lipophilicity (LogD)
The sulfone group lowers the LogP compared to an alkane analog, potentially improving oral bioavailability.
-
Methodology: Shake-flask method (n-octanol/buffer) followed by LC-MS/MS quantification.
-
Target Range: A LogD
between 0.5 and 2.5 is ideal for CNS or systemic penetration.
Table 1: Physicochemical Profiling Metrics
| Parameter | Method | Critical Range | Relevance |
|---|---|---|---|
| pKa | Potentiometric Titration | 9.5 – 11.0 | Determines ionization state at physiological pH. |
| LogD (pH 7.4) | Shake-Flask / HPLC | 0.5 – 2.5 | Predicts membrane permeability and BBB penetration. |
| PSA (Polar Surface Area) | In Silico / Calculated | < 90 Ų | Indicates potential for good oral absorption. |
| Solubility (pH 7.4) | Thermodynamic (24h) | > 50 µM | Essential for reliable biological assay data. |
In Vitro ADME Profiling
Metabolic Stability (Microsomal Stability)
The piperidine ring is susceptible to oxidative metabolism.
-
Assay System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) + NADPH regenerating system.
-
Key Metabolic Pathways:
-
N-Oxidation: Formation of the N-oxide on the piperidine nitrogen.
- -Carbon Hydroxylation: Oxidation adjacent to the nitrogen, leading to ring opening.
-
Sulfone Stability: The sulfone group is generally metabolically inert, unlike sulfides or sulfoxides.
-
-
Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 45, 60 min. Quench with acetonitrile containing internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS.
Permeability & Efflux (Caco-2)
Piperidines are frequent substrates for P-glycoprotein (P-gp).
-
Assay: Caco-2 monolayer (21-day culture).
-
Measurement: Bidirectional transport (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]).
-
Efflux Ratio (ER):
. An ER > 2.0 suggests active efflux.
Visualizing the ADME Workflow
The following diagram illustrates the logical flow for characterizing this scaffold.
Figure 1: Step-wise In Vitro ADME-Tox Profiling Workflow.
Safety Pharmacology & Toxicology
Piperidine derivatives carry specific risks, notably hERG inhibition (cardiotoxicity) and phospholipidosis.
hERG Channel Inhibition (Cardiotoxicity)
Piperidines with lipophilic tails can become trapped in the hERG channel pore, causing QT prolongation.
-
Method: Automated Patch Clamp (e.g., QPatch or Patchliner) on CHO cells stably expressing hERG (Kv11.1).
-
Protocol:
-
Positive Control: E-4031 (known blocker).
-
Concentrations: 0.1, 1, 10, 30 µM.
-
Acceptance Criteria: IC₅₀ > 10 µM is generally required for a safe lead.
-
Mechanism: The basic nitrogen of the piperidine interacts with Tyr652 and Phe656 in the hERG pore. The polarity of the sulfone group in this specific compound may reduce this risk compared to purely alkyl chains.
-
Genotoxicity (Ames Test)
Sulfone-containing compounds are generally safe, but impurities from synthesis (e.g., alkyl halides) can be mutagenic.
-
Method: Mini-Ames (fluctuation test) using S. typhimurium strains TA98 and TA100.
-
Conditions: +/- S9 metabolic activation.
-
Readout: Reversion of histidine auxotrophy (colorimetric change).
Analytical Method Development (LC-MS/MS)
Precise quantification is required for all the above assays.
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Transition Monitoring (MRM):
-
Parent Ion: [M+H]⁺ (Calculated MW: ~219.3 Da
m/z 220.3). -
Fragment Ions: Look for loss of the isobutyl sulfone group or ring fragmentation.
-
Note: Sulfones often show a characteristic loss of SO₂ (-64 Da) or the alkyl chain.
-
Synthesis & Handling Considerations
While this guide focuses on in vitro studies, the quality of the input material is paramount.
-
Storage: Store as the hydrochloride salt (solid) at -20°C to prevent oxidation of the secondary amine.
-
Reconstitution: DMSO is the preferred solvent for biological stocks (up to 100 mM). Avoid freeze-thaw cycles.
Pathway of Potential Metabolites
Understanding where the molecule breaks down helps interpret stability data.
Figure 2: Predicted Metabolic Fate of the Piperidine Sulfone Scaffold.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (n.d.). Piperidine, 4-[(2-methylpropyl)sulfonyl]methyl]- (Isomer Reference). National Library of Medicine. Link
